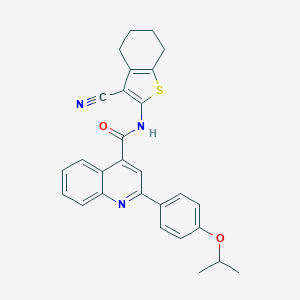![molecular formula C30H29N3O4S B452208 ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B452208.png)
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C30H29N3O4S It is characterized by its unique structure, which includes a quinoline ring, an isobutoxyphenyl group, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves multiple steps, typically starting with the preparation of the quinoline derivative. The synthetic route may include the following steps:
Formation of the Quinoline Derivative: This step involves the reaction of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the quinoline ring.
Introduction of the Isobutoxyphenyl Group: The quinoline derivative is then reacted with 3-isobutoxybenzoyl chloride in the presence of a base to introduce the isobutoxyphenyl group.
Formation of the Benzoate Ester: The final step involves the reaction of the intermediate with ethyl chloroformate to form the benzoate ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can be compared with similar compounds such as:
ETHYL 4-{[({1-[(3-BROMOBENZOYL)AMINO]-2,2,2-TRICHLOROETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: This compound has a similar structure but includes a bromobenzoyl group, which may alter its reactivity and biological activity.
ETHYL 4-{[({2,2,2-TRICHLORO-1-[(3-METHYLBUTANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE:
ETHYL 3- ( ( ( (2-CHLOROBENZOYL)AMINO)CARBOTHIOYL)AMINO)BENZOATE: The presence of a chlorobenzoyl group in this compound may influence its stability and reactivity compared to this compound.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and potential of this compound in scientific research.
Properties
Molecular Formula |
C30H29N3O4S |
|---|---|
Molecular Weight |
527.6g/mol |
IUPAC Name |
ethyl 3-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C30H29N3O4S/c1-4-36-29(35)21-10-7-11-22(15-21)31-30(38)33-28(34)25-17-27(32-26-14-6-5-13-24(25)26)20-9-8-12-23(16-20)37-18-19(2)3/h5-17,19H,4,18H2,1-3H3,(H2,31,33,34,38) |
InChI Key |
OCFLUEITGVDIEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-propylphenyl)-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B452127.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452128.png)
![N-(3,4-dichlorophenyl)-2-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452130.png)
![Propan-2-yl 2-[(biphenyl-4-ylcarbonyl)amino]-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B452131.png)
![2-(2,4-dichlorophenyl)-N-[3-({[(2,4-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B452133.png)

![N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B452135.png)
![6-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B452137.png)
![2-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B452138.png)
![N-[(2-bromophenyl)carbamothioyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B452141.png)
![Methyl 4-{4-[(4-bromophenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452142.png)
![Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452144.png)
![Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452148.png)
